molecular formula C17H12INO3 B4737713 (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

Cat. No.: B4737713
M. Wt: 405.19 g/mol
InChI Key: YQEPAXYHYMAHLT-UVTDQMKNSA-N
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Description

(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one typically involves the condensation of 3-iodobenzaldehyde with 2-(2-methoxyphenyl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can target the double bond, resulting in the formation of saturated derivatives.

    Substitution: The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used in substitution reactions, often in the presence of a catalyst or under mild heating conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom could facilitate binding to specific molecular targets, while the oxazole ring might interact with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-bromophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
  • (4Z)-4-[(3-chlorophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
  • (4Z)-4-[(3-fluorophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, or fluorine, and this can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets.

Properties

IUPAC Name

(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12INO3/c1-21-15-8-3-2-7-13(15)16-19-14(17(20)22-16)10-11-5-4-6-12(18)9-11/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEPAXYHYMAHLT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
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(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

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